molecular formula C19H18ClN5OS B11615136 N'-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11615136
M. Wt: 399.9 g/mol
InChI Key: WINJYYBXVXCGPV-FOKLQQMPSA-N
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Description

N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring substituted with a chlorophenyl group and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves a multi-step processThe final step involves the condensation of the pyrrole derivative with pyrimidin-2-ylsulfanylacetohydrazide under specific reaction conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide lies in its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C19H18ClN5OS/c1-13-9-15(14(2)25(13)17-6-3-5-16(20)10-17)11-23-24-18(26)12-27-19-21-7-4-8-22-19/h3-11H,12H2,1-2H3,(H,24,26)/b23-11+

InChI Key

WINJYYBXVXCGPV-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)CSC3=NC=CC=N3

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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